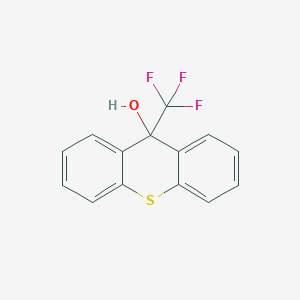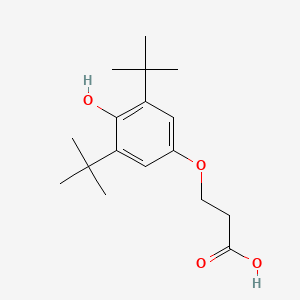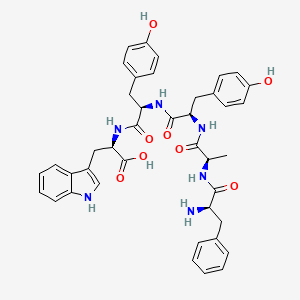
3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione is an organic compound with the molecular formula C18H26N2O2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-butyl-1-methylquinoline-2,4(1H,3H)-dione with butylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A basic structure similar to 3-Butyl-3-(butylamino)-1-methylquinoline-2,4(1H,3H)-dione but without the butyl and butylamino substituents.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Quinacrine: Another antimalarial drug with a similar quinoline structure.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. These modifications can enhance its activity and selectivity for certain targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
601520-16-5 |
|---|---|
Fórmula molecular |
C18H26N2O2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
3-butyl-3-(butylamino)-1-methylquinoline-2,4-dione |
InChI |
InChI=1S/C18H26N2O2/c1-4-6-12-18(19-13-7-5-2)16(21)14-10-8-9-11-15(14)20(3)17(18)22/h8-11,19H,4-7,12-13H2,1-3H3 |
Clave InChI |
ZXIROBNIJWDFAZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(C(=O)C2=CC=CC=C2N(C1=O)C)NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid](/img/structure/B12592312.png)
![3-[2-(4-Cyclopentylphenoxy)acetamido]benzoic acid](/img/structure/B12592321.png)
![5-{[4-(Octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12592324.png)
![N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B12592325.png)

![(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal](/img/structure/B12592329.png)
![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-(5-methyl-1,3,4-thiadiazol-2-YL)-](/img/structure/B12592345.png)
